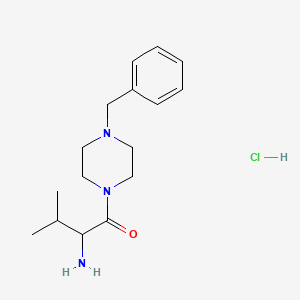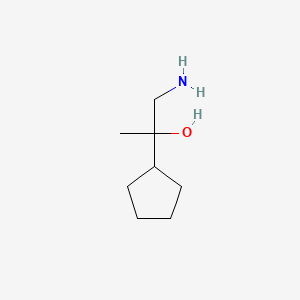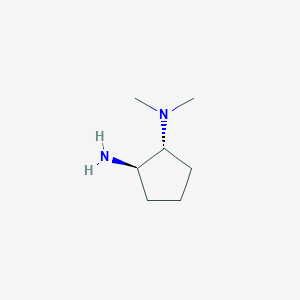![molecular formula C9H20N2O2 B1527913 tert-Butyl-N-[2-(Methylamino)propyl]carbamat CAS No. 1311315-97-5](/img/structure/B1527913.png)
tert-Butyl-N-[2-(Methylamino)propyl]carbamat
Übersicht
Beschreibung
tert-Butyl N-[2-(methylamino)propyl]carbamate: is an organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable due to its tert-butoxycarbonyl (BOC) protecting group, which allows for controlled and selective chemical transformations. This compound is often used in the preparation of complex molecules and has applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[2-(methylamino)propyl]carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step synthesis is particularly valuable .
Medicine: In medicinal chemistry, tert-butyl N-[2-(methylamino)propyl]carbamate is used in the development of drug candidates. It helps in the synthesis of intermediates that are crucial for the production of active pharmaceutical ingredients (APIs) .
Industry: The compound is employed in the manufacture of polymers and other materials where controlled amine protection is required. It is also used in the production of specialty chemicals .
Wirkmechanismus
Target of Action
Tert-butyl N-[2-(methylamino)propyl]carbamate is a chemically differentiated building block used in organic synthesis and medicinal chemistry
Mode of Action
It’s known that tert-butyl groups in organic compounds often act as non-nucleophilic bases . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .
Biochemical Pathways
It’s known that compounds with tert-butyl groups can influence various biochemical reactions due to their strong base properties .
Result of Action
It’s known that the compound is used for the preparation of drug candidates containing hindered amine motifs , which suggests it may have significant effects at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylamino)propylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield primary amines.
Substitution: The BOC protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.
Major Products:
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Deprotected amines or other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 3-(methylamino)propylcarbamate
- N-Boc-2-aminoacetaldehyde
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[2-(methylamino)propyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(methylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWXOCWQZXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)











